Utp-1-aminonaphthalene-5-sulfonate

Fluorescent nucleotide RNA polymerase assay Fluorescence de-quenching

UTP-1-aminonaphthalene-5-sulfonate (also designated γ-AmNS-UTP, UTP-γ-AmNS, or UTP-ANS) is a modified uridine triphosphate in which the fluorophore 1-aminonaphthalene-5-sulfonate is conjugated to the γ-phosphate via a phosphoamidate linkage. This compound belongs to the class of γ-phosphate-modified fluorescent nucleotide probes and is primarily employed to monitor RNA polymerase (RNAP) activity in real time, leveraging substrate-dependent fluorescence de-quenching upon phosphodiester bond cleavage.

Molecular Formula C19H22N3O17P3S
Molecular Weight 689.4 g/mol
CAS No. 72218-69-0
Cat. No. B1231918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUtp-1-aminonaphthalene-5-sulfonate
CAS72218-69-0
Synonymsgamma-1-aminonaphthalene-5-sulfonate uridine triphosphate
gamma-AMNS-UTP
UTP-1-aminonaphthalene-5-sulfonate
UTP-ANS
Molecular FormulaC19H22N3O17P3S
Molecular Weight689.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O
InChIInChI=1S/C19H22N3O17P3S/c23-15-7-8-22(19(26)20-15)18-17(25)16(24)13(37-18)9-36-41(29,30)39-42(31,32)38-40(27,28)21-12-5-1-4-11-10(12)3-2-6-14(11)43(33,34)35/h1-8,13,16-18,24-25H,9H2,(H,29,30)(H,31,32)(H,20,23,26)(H2,21,27,28)(H,33,34,35)/t13-,16-,17-,18-/m1/s1
InChIKeySGGMOWZSESOGLY-BNEJOLLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UTP-1-Aminonaphthalene-5-Sulfonate (CAS 72218-69-0): Fluorescent Nucleotide for RNA Polymerase Assays


UTP-1-aminonaphthalene-5-sulfonate (also designated γ-AmNS-UTP, UTP-γ-AmNS, or UTP-ANS) is a modified uridine triphosphate in which the fluorophore 1-aminonaphthalene-5-sulfonate is conjugated to the γ-phosphate via a phosphoamidate linkage [1]. This compound belongs to the class of γ-phosphate-modified fluorescent nucleotide probes and is primarily employed to monitor RNA polymerase (RNAP) activity in real time, leveraging substrate-dependent fluorescence de-quenching upon phosphodiester bond cleavage [2]. Its molecular formula is C₁₉H₂₂N₃O₁₇P₃S (free acid; MW 689.37 g/mol) with λ_exc ≈ 323 nm and λ_em ≈ 461 nm [3].

Procurement Rationale: Why Generic UTP Analogs Cannot Replace UTP-1-Aminonaphthalene-5-Sulfonate in RNAP Assays


Fluorescent nucleotide analogs are not functionally interchangeable because the position, linker chemistry, and spectral properties of the fluorophore determine the substrate acceptance by RNA polymerases, the fluorescence signal change upon incorporation, and the compatibility with assay detection windows [1]. For instance, the γ-AmNS modification of UTP yields a 14-fold fluorescence enhancement upon α-β phosphoryl bond cleavage, whereas the corresponding CTP analog produces only an 8-fold increase and the ATP analog shows negligible change [1]. Furthermore, different fluorophore attachment sites (base-labeled vs. phosphate-labeled) yield divergent Kd values, enzyme kinetics, and even distinct binding sites on RNA polymerase, meaning that performance established for one analog cannot be extrapolated to another without quantitative justification [2].

Quantitative Differentiation of UTP-1-Aminonaphthalene-5-Sulfonate (γ-AmNS-UTP) Against Closest Analogs


Fluorescence Signal-to-Noise Advantage: 14-Fold De-Quenching vs. 8-Fold for CTP Analog and Minimal Change for ATP Analog

The fluorogenic response of γ-AmNS-UTP upon RNAP-catalyzed incorporation substantially exceeds that of the corresponding CTP and ATP analogs, directly improving assay sensitivity [1]. The UTP analog exhibits a 14-fold increase in fluorescence intensity at 500 nm after α-β-phosphoryl bond cleavage, compared to only an 8-fold increase for the CTP analog and negligible change for the ATP analog under the same experimental conditions [1]. This difference is attributable to the quenching of pyrimidine analogs in the intact state, which provides a lower baseline and consequently a larger dynamic range.

Fluorescent nucleotide RNA polymerase assay Fluorescence de-quenching Signal-to-noise ratio

Distinct Binding Affinity to E. coli RNA Polymerase: Kd of 0.8 μM in the Absence of Mg²⁺ and Template vs. Dinucleotide and Purine Analog Comparators

γ-AmNS-UTP binds to E. coli RNA polymerase with a Kd of 0.8 μM in the absence of Mg²⁺ and template, identifying a specific pyrimidine-nucleotide initiation (i) site [1]. This value is markedly distinct from the binding constant of the corresponding ATP analog (γ-AmNS-ATP), which binds at a single site with Kd = 7.11 μM in Co-RNAP and 5.70 μM in Zn-RNAP [2]. The dinucleotide analog (5'-AmNS)UpA binds more tightly (Kd = 0.52 μM in Co-RNAP), but targets the initiation site rather than the elongation site where γ-AmNS-UTP operates [2]. In the presence of Mg²⁺, γ-AmNS-UTP binds at the i+1 elongation site with a Kd of 3.0 μM [3].

RNA polymerase Binding affinity Kd determination Nucleotide analog

FRET Compatibility: 80.6% Fluorescence Quenching by Co-Zn RNA Polymerase Enabling Distance Measurements

The fluorescence of γ-AmNS-UTP is quenched by 80.6% upon binding to Co-Zn substituted RNA polymerase in the absence of template, demonstrating efficient fluorescence resonance energy transfer (FRET) between the AmNS fluorophore and the enzyme-bound metal ion [1]. This quenching magnitude is comparable to that of the dinucleotide initiator (5'-AmNS)UpA (81.8%) but occurs at a different enzyme site. The energy transfer efficiency between γ-AmNS-UTP and rifampicin was measured at approximately 50%, allowing calculation of the distance between the substrate binding site and the antibiotic binding domain [2]. Such measurements are not feasible with non-fluorescent UTP or with base-modified fluorescent analogs that lack the appropriate spectral overlap with the metal ion absorption.

FRET Fluorescence quenching RNA polymerase structure Distance measurement

HTS Validation: 670,000-Compound Screen with 0.1% Hit Rate and EC₅₀ < 100 μM

The γ-AmNS-UTP-based assay was validated in a 384-well HTS format against 670,000 compounds at 10 μM, yielding approximately 0.1% primary hits (>60% inhibition) and EC₅₀ values below 100 μM for all confirmed actives [1]. Critically, 80% of primary hits identified using E. coli RNAP with γ-AmNS-UTP showed comparable activity against M. smegmatis RNAP in the radioactive assay, confirming target specificity and translational relevance to mycobacterial RNAP [1]. This level of large-scale validation is not reported for other fluorescent UTP analogs such as 5-SF-UTP or 5-APAS-UTP, whose applications remain limited to low-throughput structural studies [2]. The assay also demonstrated low compound interference, a common problem with fluorescein-based probes in HTS.

High-throughput screening RNA polymerase inhibitors Assay validation Antibacterial

High-Value Application Scenarios for UTP-1-Aminonaphthalene-5-Sulfonate (γ-AmNS-UTP)


High-Throughput Screening for Bacterial RNA Polymerase Inhibitors

γ-AmNS-UTP is the fluorescent substrate of choice for HTS campaigns targeting bacterial RNAP. The 14-fold fluorescence de-quenching upon UMP incorporation enables robust 384-well assays with Z'-factor values suitable for screening >500,000 compounds [1]. The validated assay protocol includes pre-incubation of RNAP with test compounds followed by initiation with γ-AmNS-UTP, ATP, CTP, and GTP; fluorescence is measured at λ_exc 323 nm / λ_em 461 nm. Hits confirmed in the E. coli RNAP assay translate with 80% concordance to mycobacterial RNAP, supporting antibacterial drug discovery programs [1].

Elongation Complex Structural Dynamics Studies via FRET

The efficient FRET pair formed between γ-AmNS-UTP (donor) and Co²⁺-substituted RNAP or rifampicin (acceptor) enables distance measurements within the transcription elongation complex [2]. The 80.6% quenching by Co-Zn RNAP and ~50% energy transfer efficiency to rifampicin provide measurable signals for mapping conformational changes during nucleotide addition, translocation, and antibiotic binding [2]. This application is unique to γ-phosphate-labeled AmNS nucleotides because the fluorophore is positioned at the active site after incorporation, unlike base-labeled analogs that report on RNA exit channel dynamics.

Mechanistic Studies of Pyrimidine-Specific Initiation in RNA Polymerase

γ-AmNS-UTP is the only fluorescent probe demonstrated to bind a pyrimidine-specific initiation (i) site on E. coli RNAP with a Kd of 0.8 μM in the absence of Mg²⁺ and template [3]. This allows investigation of promoters that initiate with pyrimidine nucleotides, a subset previously inaccessible to purine-specific initiation probes. Fluorescence titration and Scatchard analysis confirmed a single binding site, and abortive transcription assays at the lac promoter verified functional initiation competence [3].

Probe for Phosphate-Sensing and Nucleotide Cleavage Assays

The differential fluorescence of intact γ-AmNS-UTP (λ_em 461 nm, low quantum yield) versus cleaved γ-AmNS-pyrophosphate (λ_em 475 nm, higher quantum yield) enables real-time monitoring of any enzyme that cleaves the α-β phosphodiester bond of UTP, including snake venom phosphodiesterase and various RNA polymerases [4]. The 14-fold signal increase for UTP exceeds the 8-fold increase for CTP, making γ-AmNS-UTP the most sensitive substrate within the AmNS-nucleotide panel for pyrimidine-specific phosphodiesterase assays [4].

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